6-(5-Bromothiophen-2-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that features a unique structure combining a triazino-benzoxazepine core with a bromo-thienyl and a methylsulfanyl group
Preparation Methods
The synthesis of 6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazino-benzoxazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepine structure.
Introduction of the bromo-thienyl group: This step involves the bromination of a thienyl precursor, followed by its attachment to the triazino-benzoxazepine core.
Introduction of the methylsulfanyl group: This step involves the methylation of a sulfanyl precursor, followed by its attachment to the triazino-benzoxazepine core.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the bromo or methylsulfanyl groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and technologies, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context.
Comparison with Similar Compounds
6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:
4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: This compound is used as an electron acceptor material in polymer solar cells.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of therapeutic SGLT2 inhibitors.
2-bromo-4,6-di-tert-butylphenol: This compound is used in pharmaceutical intermediates and as a medicine.
The uniqueness of 6-(5-BROMO-2-THIENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN4OS2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C15H11BrN4OS2/c1-22-15-18-14-12(19-20-15)8-4-2-3-5-9(8)17-13(21-14)10-6-7-11(16)23-10/h2-7,13,17H,1H3 |
InChI Key |
LNPGBMDICZKMFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(S4)Br)N=N1 |
Origin of Product |
United States |
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